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1-tert-Butyl 3-ethyl piperazine-1,3-

dicarboxylate

Cat. No.: B182462 Get Quote

An asymmetric synthesis of the enantiomers of 1-tert-Butyl 3-ethyl piperazine-1,3-
dicarboxylate has been developed, providing a valuable methodology for accessing these

chiral building blocks for drug discovery and development. The piperazine scaffold is a

privileged structure in medicinal chemistry, and the introduction of a stereocenter at the C3

position allows for the exploration of three-dimensional chemical space, which can lead to

improved pharmacological properties.[1][2]

This application note details a robust and scalable synthetic route to both (R)- and (S)-1-tert-
butyl 3-ethyl piperazine-1,3-dicarboxylate, starting from commercially available chiral amino

acids. The protocol is intended for researchers and scientists in the fields of organic synthesis

and medicinal chemistry.

Overall Synthetic Strategy
The retrosynthetic analysis reveals a strategy commencing from a chiral α-amino acid to install

the desired stereochemistry at the C3 position of the piperazine ring. The synthesis involves

the formation of a key β-amino alcohol intermediate, followed by a cyclization to construct the

piperazine core. Subsequent protection and deprotection steps yield the target compound. This

approach allows for the synthesis of both enantiomers by selecting either the D- or L-amino

acid as the starting material.

A plausible synthetic route starts from N-Boc-protected serine methyl ester, which is readily

available in both enantiomeric forms. The synthesis proceeds through the following key steps:
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Mesylation of the primary alcohol.

Azide displacement of the mesylate.

Reduction of the azide and the ester to the corresponding amino alcohol.

Cyclization to form the piperazinone intermediate.

Reduction of the piperazinone to the piperazine.

Esterification of the primary alcohol.

Boc protection of the second nitrogen.

Experimental Protocols
Synthesis of (S)-1-tert-Butyl 3-ethyl piperazine-1,3-
dicarboxylate
Materials and Methods:

All reagents were purchased from commercial suppliers and used without further purification

unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on

silica gel plates. Column chromatography was performed on silica gel (230-400 mesh). NMR

spectra were recorded on a 400 MHz spectrometer.

Protocol:

Step 1: Synthesis of methyl (S)-2-((tert-butoxycarbonyl)amino)-3-

((methylsulfonyl)oxy)propanoate (2)

To a solution of N-Boc-L-serine methyl ester (1) (10.0 g, 45.6 mmol) and triethylamine (9.5 mL,

68.4 mmol) in dichloromethane (DCM, 200 mL) at 0 °C was added methanesulfonyl chloride

(4.2 mL, 54.7 mmol) dropwise. The reaction mixture was stirred at 0 °C for 2 hours. The

reaction was quenched with saturated aqueous NaHCO₃ solution and the layers were

separated. The aqueous layer was extracted with DCM (3 x 50 mL). The combined organic

layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced
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pressure to afford the crude mesylate 2, which was used in the next step without further

purification.

Step 2: Synthesis of methyl (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoate (3)

To a solution of the crude mesylate 2 (from the previous step) in dimethylformamide (DMF, 100

mL) was added sodium azide (8.9 g, 136.8 mmol). The reaction mixture was heated to 60 °C

and stirred for 12 hours. The reaction was cooled to room temperature and diluted with ethyl

acetate (200 mL). The organic layer was washed with water (3 x 100 mL) and brine, dried over

Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography

(Ethyl acetate/Hexanes = 1:4) to give azide 3.

Step 3: Synthesis of (S)-tert-butyl (3-amino-2-hydroxypropyl)carbamate (4)

To a solution of azide 3 (8.0 g, 32.8 mmol) in tetrahydrofuran (THF, 150 mL) at 0 °C was added

lithium aluminum hydride (2.5 g, 65.6 mmol) portionwise. The reaction mixture was warmed to

room temperature and stirred for 4 hours. The reaction was cooled to 0 °C and quenched by

the sequential addition of water (2.5 mL), 15% aqueous NaOH (2.5 mL), and water (7.5 mL).

The resulting suspension was filtered through a pad of Celite, and the filtrate was concentrated

to give the crude amino alcohol 4, which was used directly in the next step.

Step 4: Synthesis of (S)-tert-butyl 5-oxopiperazine-2-carboxylate (5)

A solution of the crude amino alcohol 4 and chloroacetyl chloride (3.0 mL, 37.7 mmol) in DCM

(150 mL) and saturated aqueous NaHCO₃ (150 mL) was stirred vigorously at 0 °C for 2 hours.

The layers were separated, and the aqueous layer was extracted with DCM (3 x 50 mL). The

combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The residue was

dissolved in THF (100 mL) and sodium hydride (60% dispersion in mineral oil, 1.6 g, 39.4

mmol) was added portionwise at 0 °C. The mixture was stirred at room temperature for 12

hours. The reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl

acetate. The organic layer was washed with brine, dried, and concentrated. The crude product

was purified by column chromatography to afford piperazinone 5.

Step 5: Synthesis of (S)-tert-butyl piperazine-2-carboxylate (6)

To a solution of piperazinone 5 (5.0 g, 21.9 mmol) in THF (100 mL) was added borane-

tetrahydrofuran complex (1.0 M solution in THF, 65.7 mL, 65.7 mmol) at 0 °C. The reaction was
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stirred at room temperature for 12 hours and then refluxed for 2 hours. The reaction was cooled

to 0 °C and quenched by the slow addition of methanol. The solvent was removed under

reduced pressure, and the residue was co-evaporated with methanol three times. The crude

product 6 was used in the next step without further purification.

Step 6: Synthesis of 1-tert-Butyl 3-ethyl (S)-piperazine-1,3-dicarboxylate (7)

To a solution of the crude piperazine 6 in ethanol (100 mL) was added thionyl chloride (2.4 mL,

32.9 mmol) dropwise at 0 °C. The reaction mixture was stirred at room temperature for 12

hours. The solvent was removed under reduced pressure to give the crude ethyl ester. This

crude product was dissolved in DCM (100 mL) and triethylamine (9.2 mL, 65.7 mmol) was

added, followed by di-tert-butyl dicarbonate (5.7 g, 26.3 mmol) at 0 °C. The reaction was stirred

at room temperature for 12 hours. The reaction mixture was washed with water and brine, dried

over Na₂SO₄, filtered, and concentrated. The crude product was purified by column

chromatography (Ethyl acetate/Hexanes = 1:3) to yield the final product (S)-7.

The synthesis of the (R)-enantiomer can be achieved by starting with N-Boc-D-serine methyl

ester and following the same procedure.
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Step Product
Starting
Material

Reagents
and
Conditions

Yield (%)
Purity (by
NMR)

1

Methyl (S)-2-

((tert-

butoxycarbon

yl)amino)-3-

((methylsulfo

nyl)oxy)propa

noate (2)

N-Boc-L-

serine methyl

ester (1)

MsCl, Et₃N,

DCM, 0 °C
>95 (crude) ~90%

2

Methyl (S)-3-

azido-2-((tert-

butoxycarbon

yl)amino)prop

anoate (3)

Mesylate (2)
NaN₃, DMF,

60 °C
85 >95%

3

(S)-tert-butyl

(3-amino-2-

hydroxypropy

l)carbamate

(4)

Azide (3)
LiAlH₄, THF,

0 °C to rt
>90 (crude) ~85%

4

(S)-tert-butyl

5-

oxopiperazin

e-2-

carboxylate

(5)

Amino

alcohol (4)

1.

ClCOCH₂Cl,

NaHCO₃,

DCM; 2.

NaH, THF

60 (over 2

steps)
>95%

5

(S)-tert-butyl

piperazine-2-

carboxylate

(6)

Piperazinone

(5)

BH₃·THF,

THF, rt to

reflux

>90 (crude) ~90%

6 1-tert-Butyl 3-

ethyl (S)-

piperazine-

1,3-

Piperazine

(6)

1. SOCl₂,

EtOH; 2.

Boc₂O, Et₃N,

DCM

70 (over 2

steps)

>98%
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dicarboxylate

(7)

Table 1: Summary of the synthetic steps, reagents, conditions, and expected yields for the

synthesis of (S)-1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate.

Compound Enantiomeric Excess (ee) Method of Determination

(S)-1-tert-Butyl 3-ethyl

piperazine-1,3-dicarboxylate
>99% Chiral HPLC

(R)-1-tert-Butyl 3-ethyl

piperazine-1,3-dicarboxylate
>99% Chiral HPLC

Table 2: Enantiomeric purity of the final products.
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Asymmetric Synthesis Workflow

N-Boc-L-serine methyl ester

Mesylation

MsCl, Et3N

Azide Displacement

NaN3

Reduction (Azide and Ester)

LiAlH4

Cyclization to Piperazinone

1. ClCOCH2Cl
2. NaH

Piperazinone Reduction

BH3.THF

Esterification & N-Boc Protection

1. SOCl2, EtOH
2. Boc2O, Et3N

 (S)-1-tert-Butyl 3-ethyl
piperazine-1,3-dicarboxylate

Click to download full resolution via product page

Caption: Overall workflow for the asymmetric synthesis.
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Key Ring Formation Step

(S)-tert-butyl (3-amino-2-hydroxypropyl)carbamate

Reagents: Chloroacetyl chloride, NaHCO3

Acyclic Amide Intermediate

Reagent: NaH

Amide Formation

(S)-tert-butyl 5-oxopiperazine-2-carboxylate

Intramolecular
Cyclization

Click to download full resolution via product page

Caption: Key cyclization step to form the piperazinone ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b182462#asymmetric-synthesis-of-1-tert-butyl-3-ethyl-
piperazine-1-3-dicarboxylate-enantiomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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